4-(5-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide
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Description
The compound “4-(5-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The molecule also has a sulfonamide group, which is often found in antibiotics, and a chloro-methylphenyl group, which is a common component in various organic compounds .
Scientific Research Applications
Synthesis and Characterization
Sulfonamide-derived compounds, including various piperazine sulfonamides, have been synthesized and characterized to explore their structural properties and potential applications. For instance, Chohan and Shad (2011) synthesized sulfonamide-derived new ligands and their transition metal complexes, focusing on their synthesis, structural determination through X-ray diffraction, and evaluation of biological activities (Chohan & Shad, 2011). Similarly, Luo Yan et al. (2006) developed a new method for the preparation of sulfonamides to yield potent and selective adenosine A2B receptor antagonists, highlighting a novel synthesis approach for sulfonamides (Luo Yan et al., 2006).
Biological Applications
The synthesized sulfonamide compounds have shown varied biological activities, including antimicrobial, antifungal, and cytotoxic activities. For example, compounds synthesized by Chohan and Shad (2009) demonstrated moderate to significant antibacterial activity against various bacterial strains and good antifungal activity (Chohan, Shad, & Nasim, 2009). Another study by Azab, Youssef, and El-Bordany (2013) aimed at the synthesis of new heterocyclic compounds containing a sulfonamido moiety, indicating high antibacterial activities for the synthesized compounds (Azab, Youssef, & El-Bordany, 2013).
Antiviral and Enzyme Inhibitory Activities
Some sulfonamide compounds have demonstrated potential as enzyme inhibitors and antiviral agents. For example, Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showing certain anti-tobacco mosaic virus activity (Chen et al., 2010). Additionally, research on novel benzhydrylpiperazine derivatives revealed cytotoxic activities against various cancer cell lines, indicating the potential of sulfonamide derivatives in cancer treatment (Gurdal, Yarim, Durmaz, & Cetin-Atalay, 2013).
properties
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O2S/c1-11-4-5-12(14)10-13(11)16-6-8-17(9-7-16)20(18,19)15(2)3/h4-5,10H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSAMBDMXMALOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
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